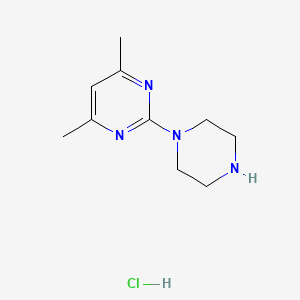

4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride

Description

Properties

IUPAC Name |

4,6-dimethyl-2-piperazin-1-ylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.ClH/c1-8-7-9(2)13-10(12-8)14-5-3-11-4-6-14;/h7,11H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNELTDWSRDNCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCNCC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Pharmaceutical Development

4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can enhance drug efficacy, particularly in targeting neurological disorders.

Case Study: Antitumor Activity

Recent studies have indicated that this compound exhibits significant biological activities, including potential antitumor effects. For instance, research has shown that derivatives of this compound can modulate various biological pathways involved in cancer progression. Preliminary data suggest that it may interact with neurotransmitter systems, indicating a potential role in treating psychiatric disorders or enhancing cognitive functions .

Biochemical Research

In biochemical research, 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride is utilized for studying enzyme inhibition and metabolic pathways. It aids researchers in understanding cellular processes and developing new therapeutic strategies.

Example: Enzyme Inhibition Studies

Studies have demonstrated the compound's ability to inhibit specific enzymes involved in metabolic pathways, which is crucial for understanding disease mechanisms and developing targeted therapies .

Agricultural Chemistry

This compound is also applied in agricultural chemistry, where it is formulated into agrochemicals aimed at improving crop resistance to diseases. This application not only enhances agricultural productivity but also contributes to sustainable farming practices.

Impact on Crop Yield

Research indicates that using 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride in crop protection formulations can significantly increase yields by enhancing resistance to pathogens .

Analytical Chemistry

In analytical chemistry, the compound serves as a standard reference material in chromatographic techniques. This ensures accurate quantification of similar compounds in complex mixtures.

| Application Area | Role of Compound | Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Enhances drug efficacy |

| Biochemical Research | Enzyme inhibition studies | Aids in understanding disease mechanisms |

| Agricultural Chemistry | Formulation of agrochemicals | Increases crop resistance and yield |

| Analytical Chemistry | Standard reference material | Ensures accuracy in quantification |

Cosmetic Formulations

The antioxidant properties of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride make it valuable in cosmetic formulations. It promotes skin health and protects against environmental stressors.

Case Study: Skincare Products

Research has shown that incorporating this compound into skincare products can enhance their effectiveness by providing protection against oxidative stress .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Carbonyl-Linked Indole Derivatives (e.g., Compounds 5–8)

- Structure : 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine linked to indole via a carbonyl group.

- Binding Affinity: Derivatives with a carbonyl group (e.g., compound 5, Ki hA₂A = 11.2 μM) exhibit significantly higher hA₂A adenosine receptor affinity than non-carbonyl analogs (e.g., compound 9, Ki hA₂A > 30 μM) .

- Mechanistic Insight : The carbonyl group enhances hydrogen bonding with the hA₂A receptor, improving selectivity (hA₁/hA₂A > 9 for compound 5 vs. hA₁/hA₂A > 3 for compound 10) .

Reduced Forms (Compounds 9–12)

Linker Length Variations

D. Polychlorinated Pyrimidine-Piperazine Derivatives (Compounds 5–6 in )

- Structure : Chlorinated pyrimidines with piperazine substituents (e.g., 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine).

Simplified Analogs (Impurities and Salts)

- 2-(Piperazin-1-yl)pyrimidine Dihydrochloride : A simpler analog lacking methyl groups shows reduced steric bulk, likely affecting receptor binding kinetics and solubility compared to the 4,6-dimethyl derivative .

Substituent Effects on Bioactivity

- compound 5, Ki hA₂A = 11.2 μM) .

- Methyl Groups on Pyrimidine: The 4,6-dimethyl configuration optimizes steric and electronic interactions with adenosine receptors, as unmethylated analogs (e.g., 2-(piperazin-1-yl)pyrimidine) lack this advantage .

Biological Activity

4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride is a pyrimidine derivative that has attracted significant attention for its diverse biological activities, particularly in the fields of oncology and neurology. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHClN

Molecular Weight: 236.20 g/mol

The compound features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a piperazine group at position 2. Its unique structure facilitates various interactions within biological systems.

4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride exerts its biological effects through interactions with specific molecular targets within cells. It has been shown to:

- Inhibit Enzymes: The compound may inhibit enzymes involved in DNA replication or repair, leading to antiproliferative effects on cancer cells.

- Modulate Receptor Activity: Preliminary studies suggest potential interactions with neurotransmitter systems, including serotonin receptors, which may contribute to its neuroactive properties.

Antitumor Activity

Research indicates that 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride demonstrates significant antitumor properties. It has been evaluated in various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Table 1: Antitumor Activity in Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (vulvar carcinoma) | 25 | Inhibition of DNA synthesis |

| MCF-7 (breast cancer) | 30 | Induction of apoptosis |

| HeLa (cervical cancer) | 20 | Cell cycle arrest |

Neuroactive Properties

The compound's structure suggests potential neuroactive effects. Studies have indicated that it may enhance cognitive functions and exhibit antidepressant-like activities.

Table 2: Neuroactive Properties

| Study Type | Findings |

|---|---|

| In vitro binding studies | High affinity for serotonin receptors |

| Behavioral assays | Antidepressant-like effects in animal models |

Case Studies

- Antiviral Activity: A study explored the antiviral potential of similar pyrimidine derivatives against chikungunya virus (CHIKV), indicating that structural modifications can enhance antiviral efficacy . While specific data on 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride is limited, its structural analogs show promise as antiviral agents.

- Antimicrobial Properties: The compound has also been investigated for antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting a broad spectrum of action .

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride?

- Answer : The compound features a pyrimidine core substituted with methyl groups at positions 4 and 6, a piperazine ring at position 2, and a hydrochloride counterion. Key functional groups include the aromatic pyrimidine ring, the secondary amine in piperazine, and the ionic chloride.

- Physicochemical Properties (inferred from structural analogs):

- Methodology : Use computational tools (e.g., ChemDraw, PubChem) to predict properties and validate via experimental techniques like NMR and mass spectrometry .

Q. What analytical techniques are recommended for characterizing this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR, focusing on methyl (δ ~2.5 ppm) and piperazine proton signals (δ ~3.0–3.5 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight using ESI-MS or MALDI-TOF .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended) with a C18 column and UV detection (λ = 254 nm) .

- Critical Step : Calibrate instruments using reference standards (e.g., ).

Q. What safety protocols are essential for handling this compound in the laboratory?

- Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Reference : Follow GHS guidelines () for emergency response .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

- Answer :

- Reaction Optimization :

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .

- pH Control : Use buffered conditions (e.g., ammonium acetate, pH 6.5) to stabilize intermediates .

- Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol .

- Validation : Monitor reaction progress via TLC and confirm purity with HPLC .

Q. How does the piperazine moiety influence the compound’s bioactivity?

- Answer :

- Solubility Enhancement : Piperazine’s basic nitrogen improves water solubility, aiding pharmacokinetics .

- Target Binding : The piperazine ring may engage in hydrogen bonding or π-π stacking with enzymes/receptors (e.g., kinase targets) .

- Methodology :

- Docking Studies : Use software like AutoDock to predict binding modes.

- SAR Analysis : Compare with analogs (e.g., ) to identify critical substituents.

Q. How can contradictory data on the compound’s mechanism of action be resolved?

- Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays) .

- Orthogonal Techniques : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., ’s imidazole derivatives) .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.